3,4'-Dichlorobenzophenone

Descripción general

Descripción

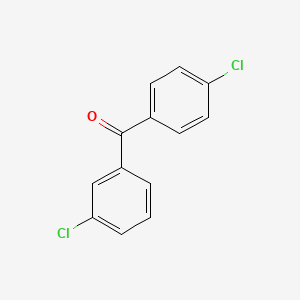

3,4’-Dichlorobenzophenone is a chemical compound with the molecular formula C13H8Cl2O and a molecular weight of 251.11 . It is a light brown to pink-grey crystalline powder .

Synthesis Analysis

The synthesis of 3,4-Dichlorobenzophenone involves dissolving diarylmethanes in CHCl3, followed by refluxing for 3 hours. The reaction mixture is then quenched with Na2S2O3·5H2O, cooled to room temperature, washed with CH2Cl2, dried with MgSO4, and filtered to get a clear organic solution .Molecular Structure Analysis

The molecular structure of 3,4’-Dichlorobenzophenone consists of two benzene rings connected by a carbonyl group, with two chlorine atoms attached to the benzene rings . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

3,4’-Dichlorobenzophenone has a melting point of 100-103 °C and a boiling point of 356.37°C (rough estimate). Its density is estimated to be 1.2472, and it has a refractive index of 1.5555 (estimate). It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Chemical Properties

3,4'-Dichlorobenzophenone has been extensively studied through various spectroscopic methods. The vibrational frequencies of this compound were obtained using FT-IR and Raman spectral data, evaluated using Density Functional Theory. This analysis helped in understanding the molecule's electric dipole moment, hyperpolarizability, UV-absorption spectrum, and charge transfer within the molecule. Additionally, studies of its Nuclear Overhauser Effect (NBO), Mulliken's net charges, Molecular Electrostatic Potential (MEP), and thermodynamic properties have been conducted to elucidate its chemical reactivity and selectivity (Prasad et al., 2015).

Conformational Analysis

Conformational analysis of 3,4'-dichlorobenzophenone provides insights into its molecular structure. Theoretical calculations and Lanthanide-induced shift (LIS) techniques have been used to study its conformation. The results suggested a helical conformer with a specific dihedral angle and indicated the most likely rotation of its phenyl rings. This analysis is crucial for understanding the compound's reactivity and stability (Abraham & Haworth, 1988).

Thermal Behavior and Phase Transitions

Studies on 4,4' dichlorobenzophenone, a closely related compound, revealed interesting dynamic features in its crystalline phases, including normal thermal behavior in phases I and III, and an unusual pattern in phase II. This study indicated thermal hysteresis in phase transition temperatures, with implications for the thermal stability and phase behavior of dichlorobenzophenones (Schneider, Wolfenson, & Brunetti, 1992).

Catalytic Applications

Research on the selective formation of 4,4′-dichlorobenzophenone through benzoylation of chlorobenzene using 4-chlorobenzoylchloride and zeolite H-beta as a catalyst has been reported. This study highlights the potential catalytic applications of dichlorobenzophenone in organic synthesis (Venkatesan et al., 2001).

Environmental Monitoring

Dichlorobenzophenone has been suggested as a potential compound for monitoring method performance in the determination of organochlorine pesticides and polychlorinated biphenyls in human serum. This highlights its role in environmental monitoring and toxicological studies [(Burse et al., 1990)](https://consensus.app/papers/compounds-monitoring-performance-determination-burse/2b2e76a8ab25595cb7506aad6af06243/?utm_source=chatgpt).

Spectral Properties and Molecular Interactions

The polarized spin-allowed electronic absorption spectrum of single-crystal 4,4′-dichlorobenzophenone has been measured. This study contributes to understanding the spectral properties and molecular interactions of dichlorobenzophenones, which are important for various analytical applications (Vala & Tanaka, 1968).

Triplet Reactivity Analysis

Research on the triplet reactivity of various chloro-substituted benzophenone derivatives, including 3,4'-dichlorobenzophenone, has been conducted. This study provides valuable insights into the photoreduction reactions and hydrogen abstraction ability of these compounds, which is crucial for understanding their photochemical behavior (Li et al., 2012).

Polymer Synthesis

4,4'-dichlorobenzophenone has been used in the nickel-catalyzed polymerization to synthesize poly(4,4'-benzophenone). The study of these polymers includes their composition, molar mass, and thermal properties, highlighting the role of dichlorobenzophenones in the development of new polymeric materials (Phillips et al., 1994).

Molecular Energetics

Experimental and computational studies on the molecular energetics of chlorobenzophenones, including 4,4'-dichlorobenzophenone, have been performed. These studies are essential for understanding the enthalpy of formation and sublimation, contributing to the knowledge of thermodynamic properties of these compounds (da Silva, Amaral, & Gomes, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

(3-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTXWDDQIXYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324704 | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dichlorobenzophenone | |

CAS RN |

7498-66-0 | |

| Record name | Benzophenone,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

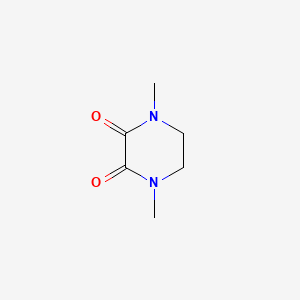

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)

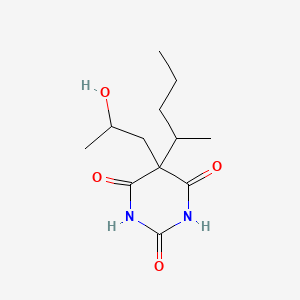

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)